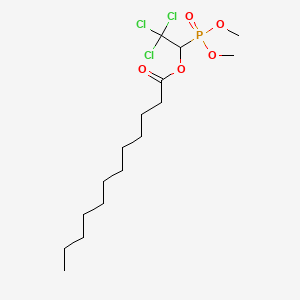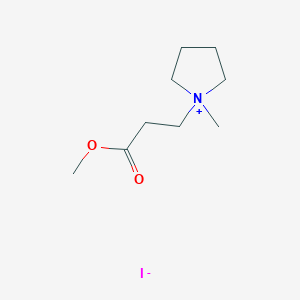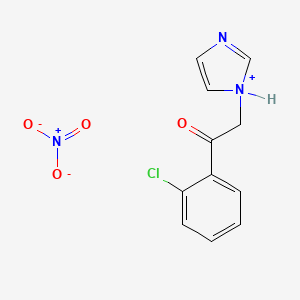
Butyrophenone, 4'-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrophenone, 4’-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- is a complex organic compound that belongs to the butyrophenone class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic drugs. The unique structure of this compound, featuring multiple piperidine rings and a chlorophenyl group, suggests potential pharmacological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4’-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- typically involves multi-step organic reactions. The process may start with the preparation of the piperidine rings, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The final steps often involve hydroxylation and coupling reactions to form the complete structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods such as chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 4’-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine rings.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medically, compounds in the butyrophenone class are often explored for their antipsychotic properties. This specific compound could be investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry
Industrially, the compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Butyrophenone, 4’-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- likely involves interactions with neurotransmitter receptors in the brain. The piperidine rings and chlorophenyl group may facilitate binding to dopamine receptors, thereby modulating neurotransmitter activity and exerting antipsychotic effects.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic.
Droperidol: Known for its use in anesthesia and as an antiemetic.
Trifluperidol: Used in the treatment of schizophrenia.
Uniqueness
What sets Butyrophenone, 4’-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- apart is its specific structural features, such as the combination of piperidine rings and the chlorophenyl group, which may confer unique pharmacological properties.
Properties
CAS No. |
100700-45-6 |
|---|---|
Molecular Formula |
C32H37ClN2O2 |
Molecular Weight |
517.1 g/mol |
IUPAC Name |
1-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]-4-(4-phenylpiperidin-1-yl)butan-1-one |
InChI |
InChI=1S/C32H37ClN2O2/c33-29-12-10-28(11-13-29)32(37)18-23-35(24-19-32)30-14-8-27(9-15-30)31(36)7-4-20-34-21-16-26(17-22-34)25-5-2-1-3-6-25/h1-3,5-6,8-15,26,37H,4,7,16-24H2 |
InChI Key |
HVHWQLADKGOQSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCC(=O)C3=CC=C(C=C3)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide](/img/structure/B13748367.png)








